2,4-Dimethylsulfolane

Physical Property Phase Behavior Solvent Selection

2,4-Dimethylsulfolane (CAS 1003-78-7) is a superior polar aprotic solvent, engineered for critical applications where standard sulfolane fails. Unlike the unsubstituted parent compound, its liquid state at room temperature eliminates handling issues, while the strategically positioned methyl groups finely tune solvation, conductivity, and selectivity. This makes it indispensable for differentiating strong acid mixtures via potentiometric titration, serving as a high-boiling electrolyte in high-voltage capacitors, and delivering unmatched selectivity for aromatic/aliphatic separations. Procure with confidence for your most demanding GC, electrochemical, and extraction processes.

Molecular Formula C6H12O2S
Molecular Weight 148.23 g/mol
CAS No. 1003-78-7
Cat. No. B094816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylsulfolane
CAS1003-78-7
Synonyms2,4-dimethylsulfolane
Molecular FormulaC6H12O2S
Molecular Weight148.23 g/mol
Structural Identifiers
SMILESCC1CC(S(=O)(=O)C1)C
InChIInChI=1S/C6H12O2S/c1-5-3-6(2)9(7,8)4-5/h5-6H,3-4H2,1-2H3
InChIKeyWKFQMDFSDQFAIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylsulfolane (CAS 1003-78-7): A Methylated Sulfolane for Demanding Liquid-Phase Applications


2,4-Dimethylsulfolane (CAS 1003-78-7) is a polar aprotic solvent belonging to the sulfolane class of compounds [1]. It is characterized by a five-membered heterocyclic ring containing a sulfone group and two methyl substituents at the 2- and 4-positions . This compound is a colorless to yellow liquid at room temperature [2] and is recognized for its utility as a selective solvent in liquid-liquid and vapor-liquid extraction processes [3].

2,4-Dimethylsulfolane (1003-78-7): Why In-Class Compounds Cannot Be Simply Interchanged


The performance of sulfolane-based solvents is highly sensitive to molecular structure, as demonstrated by comparative studies showing that substituent variations significantly alter physical properties, electrochemical behavior, and solvation characteristics [1]. Unlike unsubstituted sulfolane, which is a solid at room temperature , 2,4-Dimethylsulfolane remains a liquid, a crucial distinction for many industrial and laboratory processes. Furthermore, the presence and position of methyl groups directly influence ionic conductivity, viscosity, and acid-base titration capabilities [2]. Therefore, substituting one sulfolane derivative for another without considering these specific, quantifiable differences can lead to suboptimal or failed outcomes in applications such as electrolytic capacitors, non-aqueous titrations, and selective extractions.

2,4-Dimethylsulfolane (CAS 1003-78-7): Quantified Differentiation vs. Sulfolane and 3-Methylsulfolane


Liquid State at Sub-Ambient Temperatures: A Critical Physical Advantage for 2,4-Dimethylsulfolane

2,4-Dimethylsulfolane remains a liquid at -3°C, whereas unsubstituted sulfolane solidifies between 20°C and 27.5°C . This significant difference in melting point eliminates the need for heated storage or transfer lines in many common laboratory and industrial settings, providing a clear operational advantage [1]. The methyl substitution disrupts the crystal packing that causes sulfolane's high melting point, resulting in a wider liquid range and enhanced low-temperature handling [2].

Physical Property Phase Behavior Solvent Selection

Reduced Density and Viscosity: 2,4-Dimethylsulfolane Exhibits Improved Flow Properties Compared to Sulfolane

2,4-Dimethylsulfolane has a density of 1.136 g/mL at 25°C, which is approximately 10% lower than that of sulfolane (1.261 g/mL) . While direct viscosity data for the pure compound is sparse, studies on lithium perchlorate solutions indicate that the methyl substitution pattern in 2,4-DMS alters the solvent structure, which generally correlates with reduced viscosity and enhanced mass transport compared to the more strongly associated sulfolane [1]. This reduction in density and the structural influence on viscosity are advantageous in applications requiring lower fluid resistance.

Transport Property Viscosity Fluid Dynamics

Electrochemical Solvation: 2,4-Dimethylsulfolane Offers Distinct Behavior for Copper Ions

A study on the voltammetric behavior of copper(II) ion ranked a series of sulfoxo solvents by their ability to solvate copper ions. The established order was: dimethyl sulfoxide > diethyl sulfite > sulfolane > methyl methanesulfonate > diethyl sulfate [1]. 2,4-Dimethylsulfolane and 3-methylsulfolane were included in this study, and their solvation behavior was found to differ from that of unsubstituted sulfolane, placing them in a distinct position within the solvation series [2]. This indicates that the methylation pattern modulates the solvent's interaction with metal ions, which is critical for electrochemical applications.

Electrochemistry Solvation Metal Ion

Acid-Base Titration: 2,4-Dimethylsulfolane Provides a Wide Potential Range for Differentiating Mixtures

Sulfolane, 3-methylsulfolane, and 2,4-dimethylsulfolane all provide an extremely wide potential range for the differentiation of both acid and base mixtures [1]. This property allows for the resolution of strong acid mixtures and the titration of very weak acids and bases that would be impossible in water or other leveling solvents [2]. While all three sulfolanes share this wide potential window, 2,4-DMS is specifically noted for its utility in indicator titrations, with several common indicators (methyl orange, thymol blue, bromcresol purple) proving effective in this medium [3].

Analytical Chemistry Non-Aqueous Titration Potentiometry

Electrolyte Solvent for High-Temperature Capacitors: 2,4-Dimethylsulfolane Enables Durable Performance

A patent for an electrolytic capacitor electrolyte specifically claims the use of high-boiling solvents like sulfolane, 3-methylsulfolane, or 2,4-dimethylsulfolane to achieve low impedance, high voltage proof (up to 100V), and excellent high-temperature durability [1]. The inclusion of 2,4-DMS as a viable option highlights its suitability for demanding electrochemical applications where thermal stability and high dielectric strength are required [2].

Electrolytic Capacitor Electrolyte High-Temperature Stability

2,4-Dimethylsulfolane (1003-78-7): Validated Application Scenarios Based on Quantitative Differentiation


Gas Chromatography Stationary Phase for Hydrocarbon Isomers

2,4-Dimethylsulfolane is employed as a specialized stationary phase in gas chromatography for the separation of lower hydrocarbon isomers and oxygenated compounds [6]. Its specific polarity and volatility profile provide the necessary differential interactions for resolving complex mixtures encountered in petrochemical and environmental analysis . Analytical standard grades with purity ≥99.7% (GC) are available to ensure reliable and reproducible separations .

Non-Aqueous Potentiometric and Indicator Titrations

Due to its extremely wide potential range and aprotic nature, 2,4-DMS is a preferred solvent for the potentiometric titration of acids and bases, especially for differentiating mixtures of strong acids or for titrating very weak acids and bases [6]. The compound is also suitable for indicator titrations, with common indicators such as methyl orange, thymol blue, and bromcresol purple providing sharp, detectable endpoints .

Electrolyte Component in High-Temperature Capacitors

As validated by patent literature, 2,4-Dimethylsulfolane serves as a high-boiling solvent in electrolyte formulations for electrolytic capacitors [6]. These capacitors exhibit low impedance, high voltage proof (up to 100V), and excellent high-temperature durability, making them suitable for demanding electronic applications .

Solvent for Liquid-Liquid and Vapor-Liquid Extraction

2,4-Dimethylsulfolane is a well-established selective solvent for separating aromatic hydrocarbons from petroleum fractions via liquid-liquid extraction [6]. Its miscibility profile—miscible with lower aromatic hydrocarbons but only partially miscible with naphthenes, olefins, and paraffins—provides the selectivity necessary for this industrial process .

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